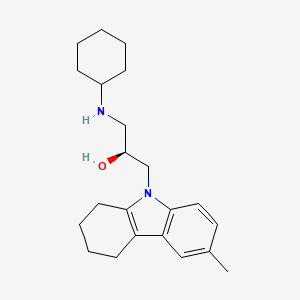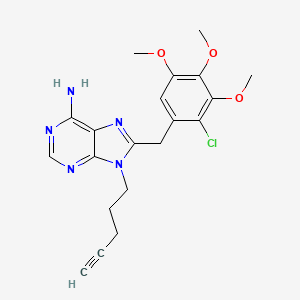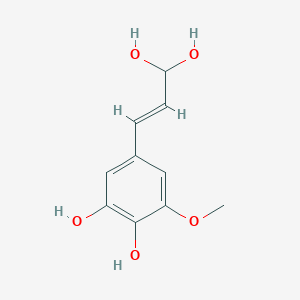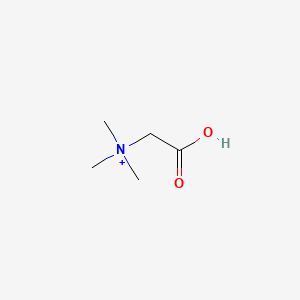![molecular formula C20H18F2N5O2+ B10759233 3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)
3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ZK-805623 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of 3,5-difluoro-4-methylpyridine, which is then subjected to various reactions to introduce the necessary functional groups. The final step involves the coupling of 3,5-difluoro-4-methylpyridine with 3-carbamimidoylphenoxy and benzenecarboximidamide derivatives under specific reaction conditions . Industrial production methods for ZK-805623 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ZK-805623 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ZK-805623 can undergo substitution reactions, particularly involving the aryl groups, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying diarylether chemistry and its reactivity.
Biology: ZK-805623 is investigated for its interactions with biological molecules, particularly enzymes like factor Xa.
Mechanism of Action
ZK-805623 exerts its effects by inhibiting factor Xa, an enzyme that is part of the prothrombinase complex involved in the conversion of prothrombin to thrombin during the coagulation process . By inhibiting factor Xa, ZK-805623 effectively reduces the formation of thrombin, thereby preventing blood clot formation. The molecular targets and pathways involved include the active site of factor Xa and the associated signaling pathways that regulate coagulation .
Comparison with Similar Compounds
ZK-805623 is unique among factor Xa inhibitors due to its specific chemical structure and high selectivity for factor Xa. Similar compounds include:
Rivaroxaban: Another factor Xa inhibitor with a different chemical structure but similar anticoagulant properties.
Apixaban: A factor Xa inhibitor used clinically for preventing and treating thromboembolic disorders.
Edoxaban: Another clinically used factor Xa inhibitor with a distinct chemical structure. Compared to these compounds, ZK-805623 offers unique advantages in terms of its selectivity and potential for further chemical modifications
Properties
Molecular Formula |
C20H18F2N5O2+ |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[amino-[3-[6-(3-carbamimidoylphenoxy)-3,5-difluoro-4-methylpyridin-2-yl]oxyphenyl]methylidene]azanium |
InChI |
InChI=1S/C20H17F2N5O2/c1-10-15(21)19(28-13-6-2-4-11(8-13)17(23)24)27-20(16(10)22)29-14-7-3-5-12(9-14)18(25)26/h2-9H,1H3,(H3,23,24)(H3,25,26)/p+1 |
InChI Key |
ZXIHYCYAQUQHSG-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C(=NC(=C1F)OC2=CC=CC(=C2)C(=N)N)OC3=CC=CC(=C3)C(=[NH2+])N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Z)-Amino(imino)methyl]-N-[3-(cyclopentyloxy)phenyl]-2-naphthamide](/img/structure/B10759152.png)
![2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B10759160.png)

![4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759171.png)
![4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759177.png)
![7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759178.png)
![4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol](/img/structure/B10759186.png)

![(2r)-4-[(8r)-8-Methyl-2-(Trifluoromethyl)-5,6-Dihydro[1,2,4]triazolo[1,5-A]pyrazin-7(8h)-Yl]-4-Oxo-1-(2,4,5-Trifluorophenyl)butan-2-Amine](/img/structure/B10759199.png)
![3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol](/img/structure/B10759205.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10759211.png)

![3-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759228.png)

